An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-(Methylideneamino)ethane-1-thiol
An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-(Methylideneamino)ethane-1-thiol
A Senior Application Scientist's Synthesis of Plausible Mechanisms and Validating Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the potential in vitro mechanisms of action of the thiol-containing Schiff base, 2-(Methylideneamino)ethane-1-thiol. Given the limited direct research on this specific molecule, this document synthesizes information from related compounds and functional group activities to propose plausible mechanisms and detail the rigorous experimental protocols required for their validation.
Compound Overview and Physicochemical Properties
2-(Methylideneamino)ethane-1-thiol is a small molecule featuring two key functional moieties: a Schiff base (imine) and a terminal thiol group.[1][2] This unique structure suggests a multifunctional role in biological systems.
| Property | Value | Source(s) |
| IUPAC Name | 2-(methylideneamino)ethanethiol | [1] |
| Molecular Formula | C₃H₇NS | [1][2] |
| Molecular Weight | 89.16 g/mol | [1][2] |
| CAS Number | 851189-30-5 | [1] |
| SMILES | C=NCCS | [2] |
| InChI Key | ZHZVSGGPJSSQEI-UHFFFAOYSA-N | [2] |
The presence of the thiol group suggests potential involvement in redox modulation and interaction with cellular thiols, while the imine group, characteristic of Schiff bases, is often associated with a broad range of biological activities including antimicrobial and anticancer effects.[3][4][5][6]
Proposed Mechanisms of Action and In Vitro Validation Strategies
Based on its structural features, the in vitro mechanism of action of 2-(Methylideneamino)ethane-1-thiol can be postulated to occur through several pathways. The following sections outline these proposed mechanisms and provide detailed protocols for their investigation.
Redox Modulation and Antioxidant Activity
The thiol group is a strong indicator of potential antioxidant and redox-modulating properties. Thiols can directly scavenge free radicals and participate in cellular antioxidant defense systems.[7][8]
2-(Methylideneamino)ethane-1-thiol may act as a direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress. It could also interact with and regenerate endogenous antioxidants, such as glutathione (GSH).
Caption: Workflow for evaluating the antioxidant activity of 2-(Methylideneamino)ethane-1-thiol.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9]
-
Prepare a stock solution of 2-(Methylideneamino)ethane-1-thiol in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a working solution of DPPH in ethanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
B. Intracellular ROS Measurement using DCFDA [8]
-
Seed human lens epithelial (HLE B-3) cells in a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Treat the cells with varying concentrations of 2-(Methylideneamino)ethane-1-thiol for 1 hour.
-
Induce oxidative stress by adding tert-butyl hydroperoxide (tBHP).
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) at different time points.
Interaction with Cellular Thiols and Thiol-Dependent Enzymes
The thiol group can undergo exchange reactions with other thiols, such as glutathione and cysteine residues in proteins. This can impact the cellular redox state and the activity of thiol-dependent enzymes.
2-(Methylideneamino)ethane-1-thiol may modulate the activity of key enzymes through interaction with their cysteine residues. This could include enzymes involved in cell signaling, proliferation, and apoptosis. It may also alter the intracellular glutathione pool.
Caption: Workflow for assessing the thiol reactivity and enzyme interaction of 2-(Methylideneamino)ethane-1-thiol.
A. Ellman's Reagent (DTNB) Assay for Thiol Quantification [10][11]
-
Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA).
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the reaction buffer.
-
In a 96-well plate, add a known concentration of a standard thiol (e.g., L-cysteine) or the test compound.
-
Add the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
The concentration of thiols is determined by the production of the yellow-colored 2-nitro-5-thiobenzoate (NTB), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[11]
B. Topoisomerase IIα Activity Assay [12]
-
Incubate purified human topoisomerase IIα with kinetoplast DNA (kDNA) in the presence of ATP.
-
Add varying concentrations of 2-(Methylideneamino)ethane-1-thiol to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Separate the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase IIα activity is observed as a decrease in the amount of decatenated kDNA.
Anticancer and Cytotoxic Activity
Schiff bases are widely reported to possess anticancer properties.[3][4] The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key cancer-related enzymes.
2-(Methylideneamino)ethane-1-thiol may exhibit selective cytotoxicity towards cancer cells by inducing oxidative DNA damage, disrupting mitotic processes, or inhibiting enzymes crucial for cancer cell survival, such as MTH1.[13]
Caption: Workflow for evaluating the anticancer properties of 2-(Methylideneamino)ethane-1-thiol.
A. MTT Assay for Cell Viability
-
Seed cancer cells (e.g., acute myeloid leukemia (AML) cell lines) in a 96-well plate and allow them to adhere overnight.[13]
-
Treat the cells with a range of concentrations of 2-(Methylideneamino)ethane-1-thiol for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50).
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Treat cancer cells with the test compound at its IC50 concentration for various time points.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks for the Research Professional
2-(Methylideneamino)ethane-1-thiol presents a compelling subject for in vitro investigation due to its dual functional nature. The proposed mechanisms of action—redox modulation, interaction with cellular thiols, and anticancer activity—are grounded in the established bioactivities of its constituent Schiff base and thiol moieties. The detailed experimental protocols provided in this guide offer a robust framework for elucidating the precise molecular interactions and cellular consequences of exposure to this compound. Rigorous investigation using these methods will be crucial in determining its potential as a therapeutic agent.
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PubMed. (2006, September 1). 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers. [Link]
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MDPI. (2023, September 19). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. [Link]
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